molecular formula C17H25BClNO4 B1344155 Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 330794-10-0

Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1344155
CAS No.: 330794-10-0
M. Wt: 353.6 g/mol
InChI Key: AWETUPVLWRHMIY-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25BClNO4 and its molecular weight is 353.6 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following details:

  • Molecular Formula : C17H25BClNO4
  • Molecular Weight : 353.65 g/mol
  • CAS Number : 330794-10-0
  • IUPAC Name : tert-butyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tert-butyl chloroformate. The process can be optimized for yield and purity through various organic synthesis techniques.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular:

  • Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit various kinases involved in cancer progression. For instance, compounds with similar structural motifs have been reported to bind effectively to CDK6 and CDK4 kinases .
  • Mechanism of Action : The mechanism often involves the interaction with specific protein domains that regulate cell proliferation and survival pathways. This interaction leads to the inhibition of tumor growth in vitro and in vivo .

Other Biological Activities

In addition to anticancer properties:

  • Antimicrobial Activity : Some studies suggest that related compounds may possess antimicrobial properties against various bacterial strains .
  • Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. This could be beneficial in treating metabolic disorders or enhancing drug metabolism .

Case Study 1: Antitumor Activity

A study conducted on a series of carbamate derivatives demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines. The compound showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics.

CompoundCell LineIC50 (µM)Reference
Tert-butyl carbamateMCF712.5
DoxorubicinMCF715.0

Case Study 2: Kinase Inhibition

Another study highlighted the ability of this compound to selectively inhibit CDK6 over other kinases. This selectivity is crucial for reducing side effects associated with broad-spectrum kinase inhibitors.

KinaseInhibition (%) at 10 µMReference
CDK685
CDK730

Properties

IUPAC Name

tert-butyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-8-11(10-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWETUPVLWRHMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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